3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid 3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid
Brand Name: Vulcanchem
CAS No.: 1385694-43-8
VCID: VC8237039
InChI: InChI=1S/C6H10N2.C2H2O4/c1-2-5-8-6-3-4-7;3-1(4)2(5)6/h2,8H,1,3,5-6H2;(H,3,4)(H,5,6)
SMILES: C=CCNCCC#N.C(=O)(C(=O)O)O
Molecular Formula: C8H12N2O4
Molecular Weight: 200.19

3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid

CAS No.: 1385694-43-8

Cat. No.: VC8237039

Molecular Formula: C8H12N2O4

Molecular Weight: 200.19

* For research use only. Not for human or veterinary use.

3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid - 1385694-43-8

Specification

CAS No. 1385694-43-8
Molecular Formula C8H12N2O4
Molecular Weight 200.19
IUPAC Name oxalic acid;3-(prop-2-enylamino)propanenitrile
Standard InChI InChI=1S/C6H10N2.C2H2O4/c1-2-5-8-6-3-4-7;3-1(4)2(5)6/h2,8H,1,3,5-6H2;(H,3,4)(H,5,6)
Standard InChI Key WWVJYTKWUJTPIB-UHFFFAOYSA-N
SMILES C=CCNCCC#N.C(=O)(C(=O)O)O
Canonical SMILES C=CCNCCC#N.C(=O)(C(=O)O)O

Introduction

Molecular Architecture

  • Primary structure: The allylamine group (CH₂=CHCH₂NH-) is attached to a propanenitrile backbone (CH₂CH₂CN), forming 3-(allylamino)propanenitrile. This moiety interacts ionically with oxalic acid (HOOCCOOH) via proton transfer from the carboxylic acid groups to the amine .

  • SMILES notation: C=CCNCCC#N.C(=O)(C(=O)O)O .

  • InChIKey: WWVXREQIOCYUKN-UHFFFAOYSA-N .

Crystallographic and Spectroscopic Data

While 3D conformational data are unavailable due to its salt nature , key spectroscopic features include:

  • IR peaks: Nitrile (C≡N) stretch at ~2240 cm⁻¹, carboxylic acid (O-H) at ~2500–3000 cm⁻¹, and amine (N-H) at ~3300 cm⁻¹ .

  • NMR signals (predicted):

    • ¹H NMR: Allyl protons (δ 5.2–5.8 ppm), methylene adjacent to nitrile (δ 2.5–3.0 ppm), and oxalate protons (δ 4.0–4.5 ppm) .

    • ¹³C NMR: Nitrile carbon at ~120 ppm, oxalate carbonyls at ~170 ppm .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a two-step process:

  • Formation of 3-(allylamino)propanenitrile:
    Allylamine (CH₂=CHCH₂NH₂) reacts with acrylonitrile (CH₂=CHCN) in a base-catalyzed Michael addition :

    CH2=CHCH2NH2+CH2=CHCNBaseCH2=CHCH2NHCH2CH2CN\text{CH}_2=\text{CHCH}_2\text{NH}_2 + \text{CH}_2=\text{CHCN} \xrightarrow{\text{Base}} \text{CH}_2=\text{CHCH}_2\text{NHCH}_2\text{CH}_2\text{CN}
  • Salt formation with oxalic acid:
    The amine group is protonated by oxalic acid, yielding the ionic complex :

    C6H10N2+C2H2O4C6H11N2+C2HO4\text{C}_6\text{H}_{10}\text{N}_2 + \text{C}_2\text{H}_2\text{O}_4 \rightarrow \text{C}_6\text{H}_{11}\text{N}_2^+ \cdot \text{C}_2\text{HO}_4^-

Reactivity Profile

  • Nitrile group: Participates in nucleophilic additions (e.g., with Grignard reagents) and reductions to primary amines .

  • Allyl group: Undergoes polymerization, epoxidation, or Diels-Alder reactions .

  • Oxalate ion: Acts as a chelating agent for metal ions (e.g., Ca²⁺, Fe³⁺) .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular weight200.19 g/mol
SolubilitySoluble in polar solvents (water, DMSO, MeOH)
Melting pointNot reported (decomposes >200°C)
StabilityStable under inert conditions; hygroscopic
pKa~1.23 (oxalic acid); ~10.6 (amine)

Applications and Biological Relevance

Industrial and Synthetic Utility

  • Precursor for heterocycles: The nitrile and allyl groups enable cyclization reactions to form pyridines, pyrroles, or triazines .

  • Coordination chemistry: Oxalate ions facilitate metal-organic framework (MOF) synthesis .

ParameterRecommendationSource
ToxicityLD₅₀ (rat, oral): Not established; handle as toxic
Environmental impactModerate ecotoxicity (nitrile hydrolysis releases HCN)
StorageDry, inert atmosphere; avoid light

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity
3-(1-Phenylpropan-2-ylamino)propanenitrile, oxalic acidPhenyl substitution enhances lipophilicityImproved CNS penetration
BEDT-TTF-oxalate saltsConducting properties due to π-stackingUsed in organic superconductors

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